molecular formula C11H12FN3O B13269485 1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

Cat. No.: B13269485
M. Wt: 221.23 g/mol
InChI Key: LHEXBYBMDYIUJD-UHFFFAOYSA-N
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Description

Introduction to 1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

Chemical Identification and Nomenclature

IUPAC Name and CAS Registry Number

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound , which precisely describes its molecular architecture: a 1,2,4-oxadiazole ring substituted at the 3-position with a 3-fluoro-4-methylphenyl group and at the 5-position with an ethanamine moiety. The CAS Registry Number 1394041-49-6 uniquely identifies this compound in chemical databases, ensuring unambiguous referencing in scholarly and industrial contexts.

The structural formula (Figure 1) highlights the oxadiazole core ($$ \text{C}2\text{N}2\text{O} $$), which serves as a planar, electron-deficient scaffold. The 3-fluoro-4-methylphenyl substituent introduces steric and electronic effects, while the ethanamine side chain provides a primary amine functional group capable of hydrogen bonding and salt formation, as evidenced by its hydrochloride derivative.

Table 1: Key Molecular Properties

Property Value Source
Molecular Formula $$ \text{C}{11}\text{H}{12}\text{FN}_3\text{O} $$
Molecular Weight 221.23 g/mol
SMILES CC1=C(C=C(C=C1)C2=NOC(=N2)C(C)N)F
InChIKey LHEXBYBMDYIUJD-UHFFFAOYSA-N
Structural Relationship to 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and one oxygen atom, known for their metabolic stability and bioisosteric equivalence to esters and amides. The subject compound distinguishes itself through strategic substitution patterns:

  • 3-Fluoro-4-methylphenyl group : Fluorine’s electronegativity and the methyl group’s steric bulk modulate electron density and lipophilicity, potentially enhancing membrane permeability and target binding.
  • Ethanamine side chain : This primary amine facilitates solubility in acidic conditions (via protonation) and enables derivatization into prodrugs or salts, such as the hydrochloride form.

Comparative analysis with simpler analogs, such as 1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine (CAS 1269152-24-0), reveals that fluorine substitution at the phenyl ring’s 3-position introduces distinct electronic effects. The fluorine atom’s inductive electron-withdrawing character may alter the oxadiazole ring’s resonance properties, thereby influencing reactivity and interaction with biological targets.

Historical Context in Heterocyclic Chemistry Research

The 1,2,4-oxadiazole motif was first synthesized in 1884 by Tiemann and Krüger, but its medicinal potential remained unexplored until the mid-20th century. Early applications focused on cough suppressants like oxolamine, which demonstrated the scaffold’s capacity for central nervous system activity. Over the past two decades, advancements in synthetic methodologies and computational modeling have spurred the design of structurally elaborate 1,2,4-oxadiazole derivatives, including the subject compound.

The incorporation of fluorinated aryl groups into heterocycles gained prominence in the 2010s, driven by fluorine’s ability to improve pharmacokinetic profiles. The 3-fluoro-4-methylphenyl substitution in this compound aligns with modern strategies to optimize drug candidates for enhanced target affinity and metabolic stability. Furthermore, the ethanamine side chain reflects a broader trend in medicinal chemistry to incorporate basic nitrogen atoms for improved solubility and interaction with ionizable biological targets.

Table 2: Evolution of 1,2,4-Oxadiazole Derivatives

Era Key Developments Example Compounds
1884–1940s Initial synthesis; limited biological studies Azoxime (furo[ab]diazole)
1950s–2000s Emergence in drug discovery Oxolamine (cough suppressant)
2010s–2020s Fluorinated and functionalized derivatives 1-[3-(3-Fluoro-4-methylphenyl)-...]

This compound exemplifies the convergence of historical insights and contemporary innovation, serving as a case study in rational heterocyclic design. Its development underscores the enduring relevance of 1,2,4-oxadiazoles in addressing unmet therapeutic needs.

Properties

Molecular Formula

C11H12FN3O

Molecular Weight

221.23 g/mol

IUPAC Name

1-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine

InChI

InChI=1S/C11H12FN3O/c1-6-3-4-8(5-9(6)12)10-14-11(7(2)13)16-15-10/h3-5,7H,13H2,1-2H3

InChI Key

LHEXBYBMDYIUJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C(C)N)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine generally involves:

  • Formation of the 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom.
  • Attachment of the substituted phenyl group bearing fluoro and methyl substituents.
  • Introduction of the ethanamine moiety at the 5-position of the oxadiazole ring.

These steps require careful selection of starting materials, reagents, solvents, and reaction conditions to optimize yield and purity.

Key Synthetic Routes

Amidoxime Condensation and Cyclization

One widely employed method for constructing the 1,2,4-oxadiazole ring is the condensation of amidoximes with carboxylic acid derivatives or their activated forms, followed by cyclization.

  • Amidoxime Preparation: Aromatic nitriles (e.g., 3-fluoro-4-methylbenzonitrile) are converted to amidoximes by reaction with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate.
  • Condensation: The amidoxime is then reacted with an appropriate carboxylic acid or ester derivative to form an intermediate.
  • Cyclization: Heating or treatment with dehydrating agents induces cyclization to yield the oxadiazole ring.

This approach has been demonstrated in related compounds where amidoximes derived from substituted benzonitriles were condensed with carboxylic acids to form 1,2,4-oxadiazoles.

Attachment of Ethanamine Group

The ethanamine substituent at the 5-position of the oxadiazole ring can be introduced by:

  • Using a suitable alpha-amino ketone or alpha-amino ester as a precursor in the cyclization step.
  • Alternatively, post-cyclization functionalization of the oxadiazole ring with ethanamine derivatives under nucleophilic substitution conditions.

Representative Synthetic Procedure (Literature-Informed)

Step Reagents & Conditions Outcome
1. Amidoxime formation 3-Fluoro-4-methylbenzonitrile + hydroxylamine hydrochloride, NaHCO3, aqueous solvent, room temperature to mild heating Substituted amidoxime intermediate
2. Condensation Amidoxime + ethyl 2-bromoacetate or 2-chloroacetamide, suitable base (e.g., triethylamine), solvent (e.g., methanol or DMF), reflux Intermediate for cyclization
3. Cyclization Heating or dehydrating agent (e.g., POCl3 or P2O5), elevated temperature (80–150°C) Formation of 1,2,4-oxadiazole ring
4. Amination Introduction of ethanamine group if not present, via nucleophilic substitution or reductive amination Final target compound

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or methanol are commonly used to facilitate nucleophilic reactions and cyclizations.
  • Temperature: Mild to moderate heating (60–150°C) is typically required for cyclization and condensation steps.
  • Reaction Times: Vary from a few hours to overnight depending on the step and scale.
  • Purification: Crystallization or chromatographic techniques are employed to isolate the pure compound.

Spectral and Analytical Characterization

Summary Table: Preparation Methods

Preparation Step Description Typical Reagents/Conditions Notes
Amidoxime Synthesis Conversion of aromatic nitrile to amidoxime Hydroxylamine hydrochloride, NaHCO3, aqueous Key intermediate for oxadiazole formation
Condensation Reaction of amidoxime with carboxylic acid/ester Carboxylic acid derivatives, base, solvent Prepares cyclization precursor
Cyclization Formation of oxadiazole ring Heat or dehydrating agents (POCl3, P2O5) Critical ring closure step
Amination Introduction of ethanamine group Nucleophilic substitution or reductive amination Final functionalization step

Research Findings and Considerations

  • The 1,2,4-oxadiazole ring system is a versatile scaffold in medicinal chemistry, often synthesized via amidoxime and carboxylic acid condensation.
  • Fluoro and methyl substitutions on the phenyl ring influence the electronic properties and biological activity of the compound.
  • Reaction conditions must be optimized to balance yield, purity, and scalability for potential pharmaceutical applications.
  • The synthesis is amenable to modification for analog development by varying substituents on the phenyl ring or side chains.

The preparation of This compound relies on well-established synthetic chemistry involving amidoxime formation, condensation with carboxylic acid derivatives, and cyclization to form the oxadiazole ring, followed by introduction or retention of the ethanamine group. The process requires careful control of reaction parameters to optimize the yield and purity of this biologically relevant compound. These methods are supported by extensive literature on oxadiazole synthesis and fluorinated aromatic compounds.

Chemical Reactions Analysis

1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.

    Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues of 1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Compound Name Substituent on Oxadiazole Ring Molecular Weight (g/mol) Key Properties/Applications References
1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine 4-Fluorophenyl 207.20 Investigated for SARS-CoV-2 inhibition via molecular docking; docking score: -7.0 kcal/mol .
1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride 3-Chlorophenyl 326.22 Spirocyclic derivative with enhanced lipophilicity; potential CNS-targeting agent .
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine Thiophen-2-yl N/A Heterocyclic variation; demonstrates expanded π-π stacking potential .
N-({3-[1-(4-Methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-(1H-pyrazol-1-yl)ethanamine 4-Methylphenyl-cyclopentyl N/A Nonretinoid inhibitor of CRBP1; crystal structure resolved (PDB: 8GEM) .
1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride 3-Fluorophenyl 207.20 (free base) Close analog; hydrochloride salt improves solubility for in vitro assays .

Key Differences and Trends

  • Substituent Position and Electronic Effects: The 4-fluorophenyl analog (CAS: 937666-00-7) exhibits strong binding to viral proteases, attributed to fluorine’s electronegativity enhancing dipole interactions .
  • Biological Activity :
    • Compounds with chlorophenyl substituents (e.g., 3-chlorophenyl in ) show increased affinity for hydrophobic binding pockets in enzymes.
    • Thiophene-containing oxadiazoles (e.g., ) exhibit altered pharmacokinetics due to sulfur’s polarizability, enhancing interactions with cysteine-rich targets.
  • Synthetic Accessibility :
    • Reductive amination (e.g., NaBH4/Ti(O-iPr)4) is a common strategy for introducing the ethanamine moiety, as seen in CB2 agonist syntheses .

Pharmacological Relevance

  • Kinase Inhibition : Acrylamide derivatives of oxadiazole-ethanamine (e.g., ) are explored as covalent inhibitors targeting oncogenic kinases like KRAS G12C.
  • CRBP1 Modulation: Oxadiazole derivatives with bulky substituents (e.g., diphenylmethyl) inhibit cellular retinol-binding protein 1, a target in metabolic disorders .

Computational Insights

  • Molecular docking studies highlight oxadiazole-ethanamine derivatives as promising SARS-CoV-2 main protease inhibitors, with scores comparable to repurposed drugs (-7.0 kcal/mol) .

Biological Activity

1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine, also known as its hydrochloride salt (CAS No. 1394041-49-6), is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₁₁H₁₃ClFN₃O
Molecular Weight 257.69 g/mol
IUPAC Name 1-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride
Appearance Powder
Storage Temperature Room Temperature

Biological Activity

Research indicates that compounds containing the oxadiazole moiety exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific activities of this compound are summarized below.

Anticancer Activity

Studies have shown that oxadiazole derivatives can act as potent anticancer agents. For instance, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The structure activity relationship (SAR) analysis indicates that the presence of electron-donating groups like the methyl group at the para position of the phenyl ring enhances anticancer activity .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar oxadiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The antibacterial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications in the oxadiazole ring and the phenyl substituents significantly influence biological activity. Key findings include:

  • Electron-Drawing vs. Electron-Donating Groups : Compounds with electron-withdrawing groups on the phenyl ring tend to have enhanced activity due to increased electrophilicity.
  • Positioning of Substituents : The position of substituents on the oxadiazole ring can alter binding affinity to biological targets, impacting efficacy .

Case Studies

Several case studies highlight the biological effects of similar compounds:

  • Cytotoxicity Studies : In vitro studies on various cancer cell lines (e.g., MCF7, HT29) revealed IC50 values in the low micromolar range for similar oxadiazole derivatives, indicating strong antiproliferative effects .
  • Antimicrobial Efficacy : A study evaluated several oxadiazole derivatives against common bacterial strains and found that specific structural modifications led to enhanced antibacterial properties compared to standard antibiotics .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine to maximize yield and purity?

Methodological Answer:
Synthesis optimization should focus on:

  • Reagent Selection : Use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxadiazole ring formation, as demonstrated in heterocyclic syntheses .
  • Catalytic Conditions : Lewis acids (e.g., AlCl₃) can enhance cyclization efficiency during Friedel-Crafts-type reactions, as seen in analogous aryl ketone syntheses .
  • Stepwise Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (DMSO/water) to isolate high-purity products, as validated in thiadiazole syntheses .

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